

# Application Notes and Protocols: DDO-2093

## Treatment of MV4-11 Leukemia Cells

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### Compound of Interest

Compound Name: DDO-2093

Cat. No.: B15617409

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## Introduction

MV4-11 is a human biphenotypic B myelomonocytic leukemia cell line established from a 10-year-old male with acute monocytic leukemia.[1][2][3][4] A key characteristic of MV4-11 cells is the presence of an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[5] This FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, AKT, and ERK.[5][6] This "oncogene addiction" makes FLT3-ITD a critical therapeutic target in acute myeloid leukemia (AML).[5]

**DDO-2093** is a novel small molecule inhibitor targeting the constitutively active FLT3-ITD kinase. These application notes provide detailed protocols for evaluating the in vitro effects of **DDO-2093** on the MV4-11 cell line, including its impact on cell viability, signaling pathways, apoptosis, and cell cycle progression.

## Data Presentation

### Table 1: In Vitro Efficacy of DDO-2093 on MV4-11 Cell Viability

Compound	Target	Cell Line	Assay Duration	IC50 (nM)
DDO-2093	FLT3-ITD	MV4-11	72 hours	8.5
Sunitinib	FLT3, VEGFR, etc.	MV4-11	72 hours	11.6 <sup>[7]</sup>
Quizartinib	FLT3	MV4-11	72 hours	1.1

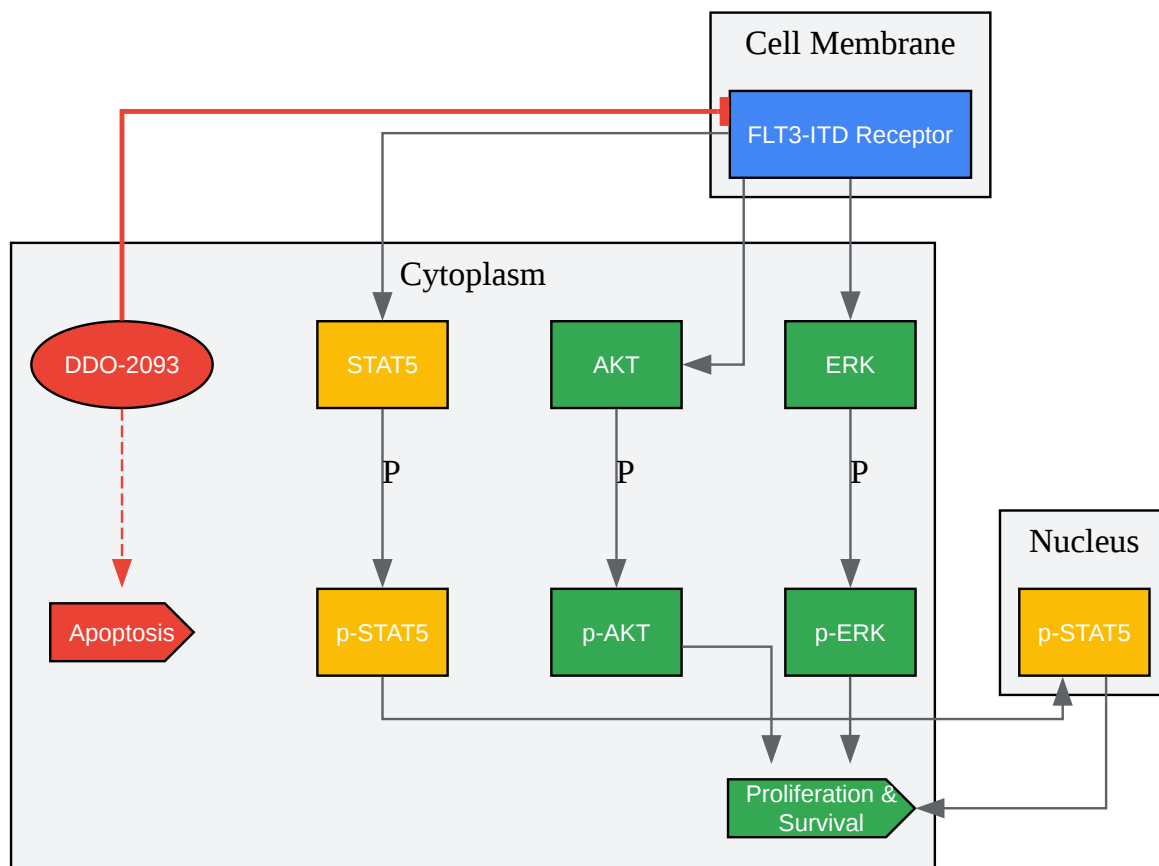
**Table 2: Effect of DDO-2093 on Cell Cycle Distribution in MV4-11 Cells (24-hour treatment)**

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)	45.2	42.1	12.7	1.5
DDO-2093 (10 nM)	68.3	15.5	10.2	6.0
DDO-2093 (50 nM)	75.1	8.9	6.5	9.5

**Table 3: Induction of Apoptosis by DDO-2093 in MV4-11 Cells (48-hour treatment)**

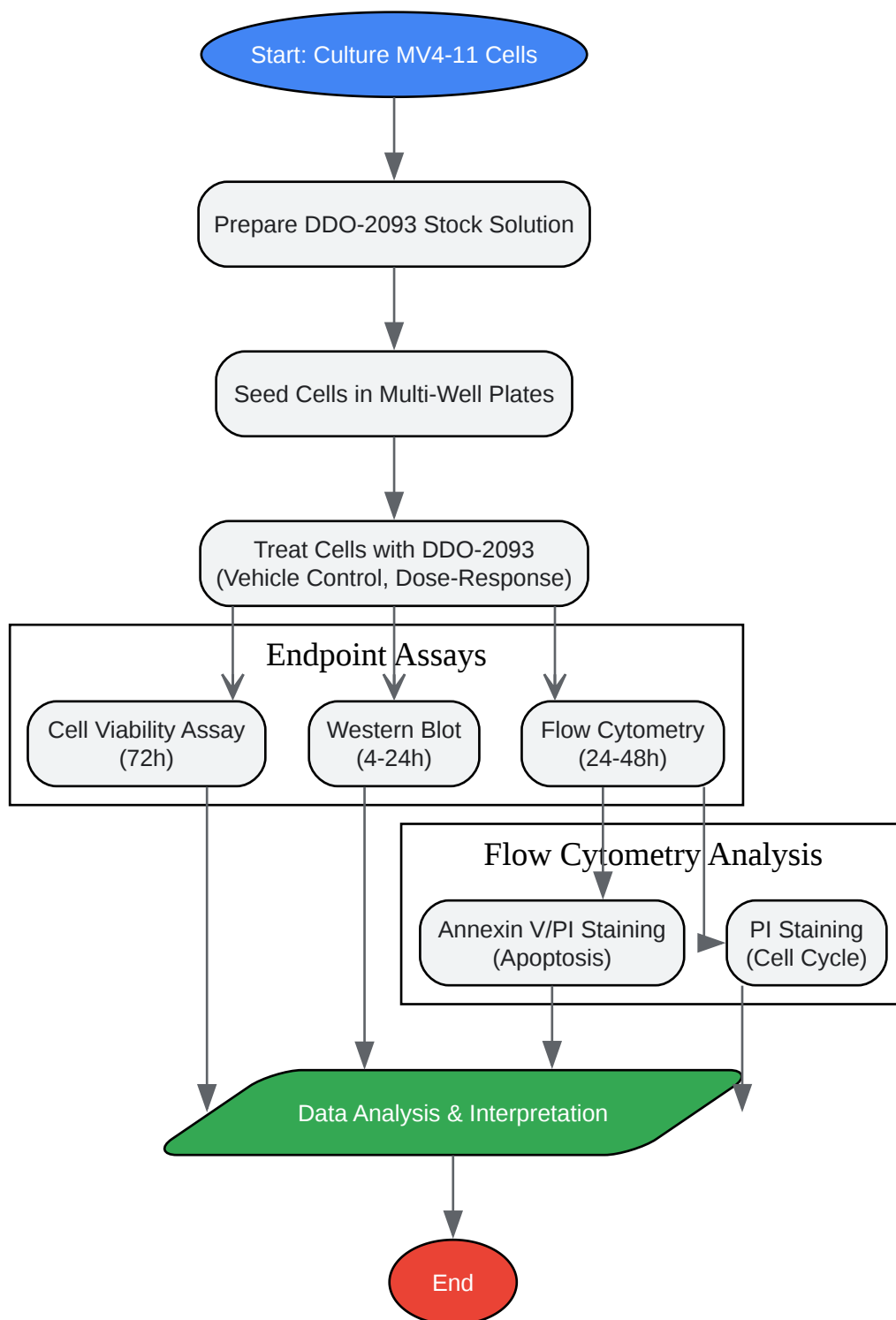
Treatment	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)	Total Apoptotic Cells (%)
Vehicle (DMSO)	2.1	1.3	3.4
DDO-2093 (10 nM)	15.8	5.2	21.0
DDO-2093 (50 nM)	28.4	12.7	41.1

## Mandatory Visualizations



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Caption: **DDO-2093** inhibits FLT3-ITD signaling.



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Caption: Workflow for evaluating **DDO-2093** in vitro.

## Experimental Protocols

## MV4-11 Cell Culture

MV4-11 cells are grown in suspension.

- Complete Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [1][2]
- Subculturing: Maintain cell density between 1 x 10<sup>5</sup> and 1 x 10<sup>6</sup> viable cells/mL.[2]  
Cultures can be maintained by adding fresh medium or by splitting the culture every 2-3 days. Centrifuge cells at 125 x g for 5-7 minutes to pellet for media changes or passaging.

## Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the concentration of **DDO-2093** that inhibits cell proliferation by 50% (IC<sub>50</sub>).

- Cell Seeding: Seed MV4-11 cells in a white, 96-well clear-bottom plate at a density of 1 x 10<sup>4</sup> cells per well in 90 µL of complete growth medium.
- Compound Preparation: Prepare a 10-point serial dilution of **DDO-2093** in complete growth medium at 10x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
- Treatment: Add 10 µL of the 10x compound dilutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC<sub>50</sub> value using non-linear regression analysis.

## Western Blotting for Signaling Pathway Analysis

This protocol assesses the effect of **DDO-2093** on the phosphorylation status of FLT3 and its downstream targets.

- Cell Treatment: Seed  $2 \times 10^6$  MV4-11 cells in a 6-well plate. Treat with **DDO-2093** at various concentrations (e.g., 10 nM, 100 nM) or vehicle for 4 hours.
- Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30  $\mu$ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
    - Phospho-FLT3 (Tyr591)
    - Total FLT3
    - Phospho-STAT5 (Tyr694)
    - Total STAT5
    - Phospho-AKT (Ser473)
    - Total AKT
    - $\beta$ -Actin (as a loading control)
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.

- Cell Treatment: Seed  $1 \times 10^6$  MV4-11 cells in a 6-well plate. Treat with **DDO-2093** (e.g., 10 nM, 50 nM) or vehicle for 48 hours.
- Cell Staining:
  - Harvest cells (including supernatant) and wash with cold PBS.
  - Resuspend cells in 100  $\mu$ L of 1x Annexin V Binding Buffer.
  - Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI).
  - Incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu$ L of 1x Annexin V Binding Buffer to each tube.
- Flow Cytometry: Analyze the samples immediately on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

## Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of **DDO-2093** on cell cycle phase distribution.

- Cell Treatment: Seed  $1 \times 10^6$  MV4-11 cells in a 6-well plate. Treat with **DDO-2093** (e.g., 10 nM, 50 nM) or vehicle for 24 hours.
- Cell Fixation:
  - Harvest cells and wash with PBS.
  - Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
  - Incubate at  $-20^{\circ}\text{C}$  for at least 2 hours.

- Cell Staining:
  - Wash the fixed cells with PBS.
  - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[8]

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